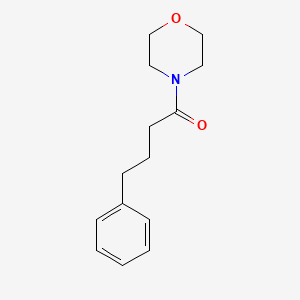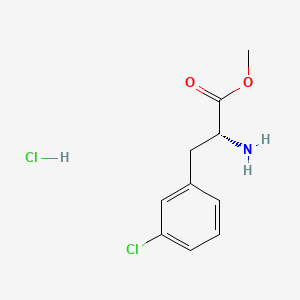
1,1,1,3,3,3-HEXAPHENYLDIPHOSPHOXANE-1,3-DIIUM TRIFLUOROMETHANESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate is a complex organophosphorus compound with the molecular formula C38H30F6O7P2S2 and a molecular weight of 838.72 g/mol . This compound is characterized by its unique structure, which includes six phenyl groups attached to a diphosphoxane core, and is often used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the Hendrickson reagent are primary and secondary alcohols . The reagent is used in place of the Mitsunobu reagents for the esterification of primary alcohols . Secondary alcohols such as menthol undergo elimination .
Mode of Action
The Hendrickson reagent, also known as triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate, interacts with its targets by generating an alkoxytriphenylphosphonium ion intermediate of the Mitsunobu reaction . This interaction leads to the esterification of primary alcohols and elimination in the case of secondary alcohols .
Biochemical Pathways
The Hendrickson reagent affects the biochemical pathway of esterification and elimination. In the presence of the reagent, primary alcohols undergo esterification, while secondary alcohols undergo elimination . The reagent can also be used to convert a primary alcohol into an azide in high yield .
Pharmacokinetics
It is known that the reagent is used directly as prepared in dichloromethane without the need for isolation . This suggests that the reagent may have high reactivity and short half-life.
Result of Action
The result of the action of the Hendrickson reagent is the formation of esters from primary alcohols and the elimination of secondary alcohols . The reagent can also convert a primary alcohol into an azide in high yield .
Action Environment
The action of the Hendrickson reagent is influenced by the presence of trialkylammonium triflate salts . These salts lead to a dramatic decrease in the rate of esterification relative to competing elimination . The reagent is also sensitive to the presence of traces of tetrabutylammonium triflate .
Preparation Methods
The synthesis of 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate typically involves the reaction of hexaphenyldiphosphoxane with trifluoromethanesulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures (2-8°C) to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate is unique due to its high stability and reactivity. Similar compounds include:
Hexaphenyldiphosphoxane: Lacks the trifluoromethanesulfonate groups, making it less reactive.
Diphenyldiphosphoxane: Contains fewer phenyl groups, resulting in different chemical properties.
These comparisons highlight the distinct characteristics of 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
trifluoromethanesulfonate;triphenyl(triphenylphosphaniumyloxy)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30OP2.2CHF3O3S/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2*2-1(3,4)8(5,6)7/h1-30H;2*(H,5,6,7)/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOGBCBYMIAUAB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F6O7P2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-51-2 |
Source


|
| Record name | Triphenylphosphonium anhydride triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLPHOSPHONIUM ANHYDRIDE TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F957TSW36Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



